molecular formula C7H8Cl2N2 B13657078 2,6-Dichloro-N-methyl-4-pyridinemethanamine

2,6-Dichloro-N-methyl-4-pyridinemethanamine

Cat. No.: B13657078
M. Wt: 191.05 g/mol
InChI Key: STETVQDKKQCDDL-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-methyl-4-pyridinemethanamine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions, and a methyl group attached to the nitrogen atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-methyl-4-pyridinemethanamine typically involves the chlorination of 4-pyridinemethanamine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-methyl-4-pyridinemethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various aminopyridine derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

2,6-Dichloro-N-methyl-4-pyridinemethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-methyl-4-pyridinemethanamine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-methylpyridine
  • 4,6-Dichloro-2-pyridinamine
  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Uniqueness

2,6-Dichloro-N-methyl-4-pyridinemethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-10-4-5-2-6(8)11-7(9)3-5/h2-3,10H,4H2,1H3

InChI Key

STETVQDKKQCDDL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC(=C1)Cl)Cl

Origin of Product

United States

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